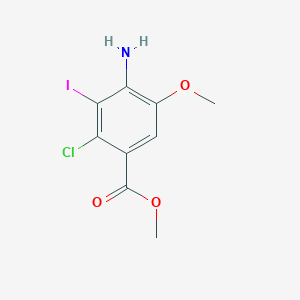
Methyl 4-amino-2-chloro-3-iodo-5-methoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-amino-2-chloro-3-iodo-5-methoxybenzoate is an organic compound with the molecular formula C9H9ClINO3 It is a derivative of benzoic acid and contains functional groups such as an amino group, a chloro group, an iodo group, and a methoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-2-chloro-3-iodo-5-methoxybenzoate typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of a methoxybenzoate derivative, followed by chlorination and amination reactions. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Iodination: The starting material, such as methyl 4-methoxybenzoate, is treated with iodine and an oxidizing agent like potassium iodate in the presence of an acid catalyst to introduce the iodine atom at the desired position.
Chlorination: The iodinated intermediate is then subjected to chlorination using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, yield, and safety. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Methyl 4-amino-2-chloro-3-iodo-5-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions (e.g., solvent, temperature, and catalyst).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
Methyl 4-amino-2-chloro-3-iodo-5-methoxybenzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals, dyes, and materials with specific properties.
作用机制
The mechanism of action of Methyl 4-amino-2-chloro-3-iodo-5-methoxybenzoate involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, the chloro and iodo groups can participate in halogen bonding, and the methoxy group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.
相似化合物的比较
Methyl 4-amino-2-chloro-3-iodo-5-methoxybenzoate can be compared with other similar compounds, such as:
Methyl 4-amino-5-chloro-2-methoxybenzoate: Similar structure but lacks the iodine atom, which may affect its reactivity and applications.
Methyl 4-amino-3-iodo-5-methoxybenzoate: Lacks the chloro group, which may influence its chemical properties and biological activity.
Methyl 4-amino-2-chloro-5-methoxybenzoate: Lacks the iodine atom, affecting its potential for halogen bonding and other interactions.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications.
属性
分子式 |
C9H9ClINO3 |
|---|---|
分子量 |
341.53 g/mol |
IUPAC 名称 |
methyl 4-amino-2-chloro-3-iodo-5-methoxybenzoate |
InChI |
InChI=1S/C9H9ClINO3/c1-14-5-3-4(9(13)15-2)6(10)7(11)8(5)12/h3H,12H2,1-2H3 |
InChI 键 |
HBZKRXCCFWMEJO-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C(C(=C1)C(=O)OC)Cl)I)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



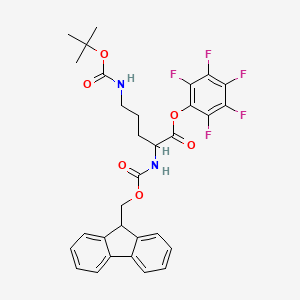
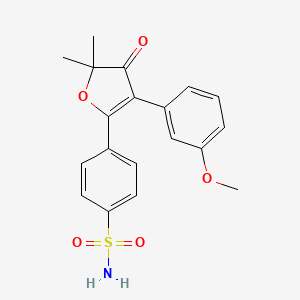
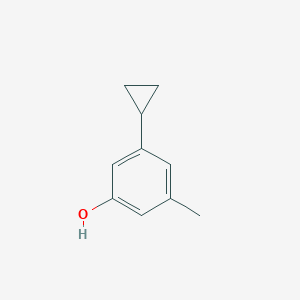
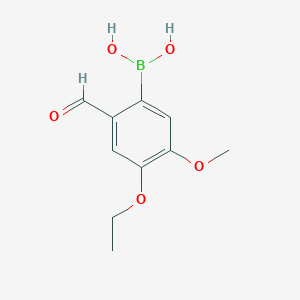

![3-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]-N-methylpropan-1-amine](/img/structure/B13982324.png)


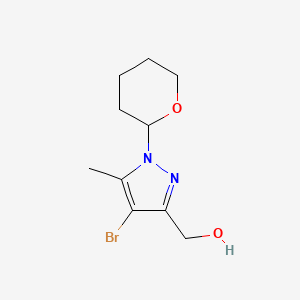

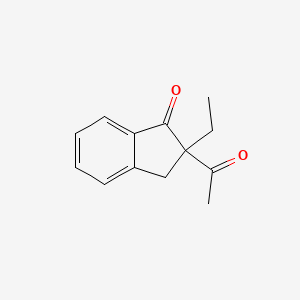
![Tert-butyl N-[2-(benzylamino)ethyl]-N-methylcarbamate](/img/structure/B13982356.png)
![Pyrrolo[3,4-c]pyrazol-3(2H)-one, 1,4,5,6-tetrahydro-](/img/structure/B13982365.png)
